Furanones
Furanones are a class of organic compounds characterized by their four-membered ring containing one oxygen atom and a furan heterocyclic structure. They are widely used in the fragrance industry due to their pleasant, sweet, and fruity aroma profiles. Furanones exhibit a range of applications beyond perfumery; they can also be employed as flavoring agents in food and beverages, as solvents, and even in some pharmaceutical formulations.
The primary furanone derivatives include methyl furanone (also known as methiocin or "fruity aldehyde") and butyl methoxypropionilfuranone. Methyl furanone is particularly noted for its role in creating synthetic fruity notes that mimic the aroma of peach, strawberry, and raspberry. Its stability and pleasant aroma have made it a staple ingredient in fragrance compositions.
Butyl methoxypropionilfuranone, on the other hand, offers a citrusy character with a subtle sweetness, often used to enhance the overall aroma profile in perfumes and food products. Both derivatives are essential tools for formulators seeking to add distinctive olfactory notes or improve existing scent blends.
In addition to their fragrance applications, certain furanones can serve as intermediate compounds in organic synthesis, providing versatile building blocks for creating a wide array of molecules with diverse properties.
| Structuur | Chemische naam | CAS | MF |
|---|---|---|---|
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1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl- | 5500-53-8 | C15H16O2 |
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3(2H)-Furanone, 5-methyl-2-octyl- | 57877-72-2 | C13H22O2 |
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7-Oxabicyclo[2.2.1]heptan-2-one | 58564-88-8 | C6H8O2 |
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Dihydrofuran-3(2H)-one | 22929-52-8 | C4H6O2 |
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2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | 27538-10-9 | C14H20O6 |
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2,3-Furandione | 62094-45-5 | C4H2O3 |
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3(2H)-Furanone,5-phenyl- | 5198-63-0 | C10H8O2 |
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1-Oxaspiro[4.5]dec-2-en-4-one | 76951-95-6 | C9H12O2 |
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3(2H)-Furanone,4-bromodihydro- | 204926-50-1 | C4H5BrO2 |
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3(2H)-Furanone,2-hydroxy-2,4-dimethyl-5-(1,3,5,7-tetramethylnonyl)- | 147317-12-2 | C19H34O3 |
Gerelateerde literatuur
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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